4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid
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Overview
Description
4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a thiazole ring, and a butanoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of the thiazole ring and the introduction of the dichlorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and thiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[(2Z)-3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- This compound
- This compound
These compounds share similar core structures but differ in the specific substituents attached to the thiazole ring or the phenyl group, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C15H14Cl2N2O5S2 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
4-[[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14Cl2N2O5S2/c16-8-2-1-3-9(14(8)17)19-10-6-26(23,24)7-11(10)25-15(19)18-12(20)4-5-13(21)22/h1-3,10-11H,4-7H2,(H,21,22) |
InChI Key |
RUBUSLNPLHEACF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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